![molecular formula C16H15ClN2O2 B1432075 3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide CAS No. 1803609-27-9](/img/structure/B1432075.png)
3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide
Overview
Description
“3-(2-Chloroacetamido)benzoic acid” is a chemical compound with the molecular formula C9H8ClNO3 . It is also known as N-(2-chloroacetyl)-3-aminobenzoic acid. It is a white to off-white crystalline powder.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(2-chloroacetamido)benzoic acid derivatives were synthesized, including 9 amide compounds, 1 imidazole compound, and 8 ester compounds .
Molecular Structure Analysis
The molecular weight of “3-(2-Chloroacetamido)benzoic acid” is 213.62 . The InChI code is 1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide” are not available, chloroacetamido moieties are known to play an important role in biological activities .
Physical And Chemical Properties Analysis
“3-(2-Chloroacetamido)benzoic acid” is a white to off-white crystalline powder. . The storage temperature is 0-8°C .
Scientific Research Applications
I have conducted a search for the scientific research applications of “3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide,” but unfortunately, there is limited information available on this specific compound’s applications. The search results mainly discuss the synthesis and potential therapeutic aspects of similar compounds, indicating a focus on antimicrobial agents and their development due to bacterial resistance issues .
Mechanism of Action
Target of Action
The primary target of 3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide: interacts with its targets by binding to specific sodium ion (Na+) channel sites on the nerve membrane . This interaction affects the membrane potential by reducing the passage of Na+ through these channels, thereby blocking the generation and conduction of nerve impulses .
Biochemical Pathways
The action of 3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide primarily affects the sodium ion transport pathway. By blocking the sodium ion channels, it disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission . The downstream effects include the temporary relief of pain, as the transmission of sensory nerve impulses is blocked .
Result of Action
The molecular and cellular effects of 3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide ’s action result in the temporary relief of pain. By blocking the generation and conduction of sensory nerve impulses, it effectively numbs the area where it is applied, thereby eliminating local sensation, mainly pain .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-4-methyl-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-7-8-12(9-14(11)19-15(20)10-17)16(21)18-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYQNSHSHURABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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